molecular formula C11H13N3O3S2 B2393837 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine CAS No. 440627-31-6

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine

Cat. No.: B2393837
CAS No.: 440627-31-6
M. Wt: 299.36
InChI Key: YSDGFRLFJHKCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a morpholine ring and a sulfonyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with morpholine and a sulfonylating agent. One common method involves the following steps:

    Sulfonylation: The 2-aminobenzothiazole is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the benzothiazole ring.

    Morpholine Introduction: The sulfonylated intermediate is then reacted with morpholine under reflux conditions to introduce the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Industry: The compound is used in the synthesis of other chemical intermediates and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and morpholine groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    6-(Morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol: This compound is structurally similar but contains a benzoxazole ring instead of a benzothiazole ring.

    5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound features a thiadiazole ring and is used in similar applications.

Uniqueness

6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine is unique due to its specific combination of a benzothiazole core with morpholine and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S2/c12-11-13-9-2-1-8(7-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDGFRLFJHKCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.